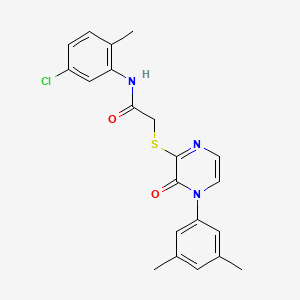
N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based molecules, which have been studied extensively for their biological activities.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide: has been investigated for its antitumor potential. Researchers synthesized a series of related compounds and evaluated their antiproliferative activity against cancer cell lines such as HeLa (human cervical cancer) and A549 (human lung cancer). Notably, compounds 5a, 5c, and 6a demonstrated potent antiproliferative effects. Among them, compound 6a exhibited the best inhibitory activity against HeLa cells, with an IC50 value of 1.6 ± 0.8 μM. Further studies revealed that compound 6a induced cell apoptosis and caused G1-phase arrest in the cell division cycle .
Reactive Oxygen Species (ROS) Modulation
Overproduction of reactive oxygen species (ROS) in the body is associated with various health problems related to aging, including cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. Compounds like N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide may play a role in ROS modulation, potentially contributing to therapeutic strategies for these conditions .
Rational Drug Design
The thiazole moiety, present in this compound, has been widely studied for its potential antitumor activities. Thiazole derivatives have even been developed into clinical drugs, such as Dabrafenib and Dasatinib. Piperazine, another component of this compound, is also essential in rational drug design. For instance, Imatinib, a well-known anticancer agent, contains a piperazine moiety. Researchers continue to explore novel compounds with thiazole and piperazine moieties for their therapeutic potential .
Neuroprotective Effects
While specific studies on N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide are limited, its structural features suggest potential neuroprotective effects. Thiazole derivatives have been investigated for their ability to protect neurons and mitigate neurodegenerative conditions. Further research could explore this compound’s impact on neuronal health .
Anti-Inflammatory Properties
Given the diverse biological activities associated with thiazole-containing compounds, it’s worth investigating whether N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide exhibits anti-inflammatory effects. Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable targets for drug development .
Metabolic Disorders
Although not directly studied for metabolic disorders, the compound’s unique structure warrants exploration in this area. Thiazole derivatives have shown promise in modulating metabolic pathways, including glucose metabolism and lipid homeostasis. Investigating the effects of N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide on metabolic processes could yield interesting findings .
Eigenschaften
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-3-7-15(8-4-13)18(22)21-19-20-12-17(24-19)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQNRUDQJNHIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)
![N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2426842.png)
![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)

![5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid](/img/structure/B2426848.png)

![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)

![N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2426855.png)

